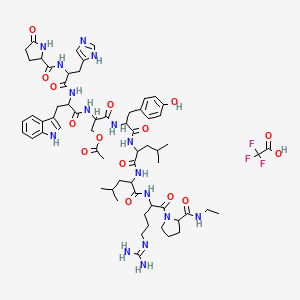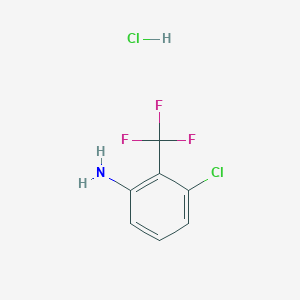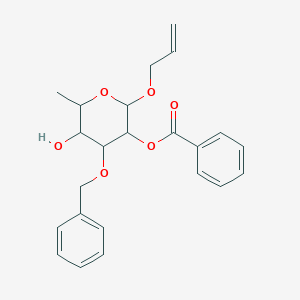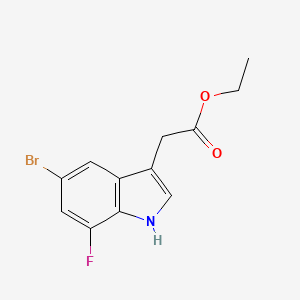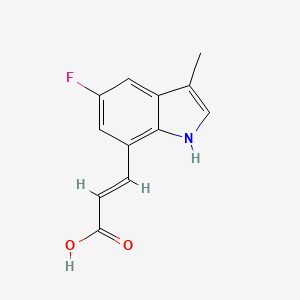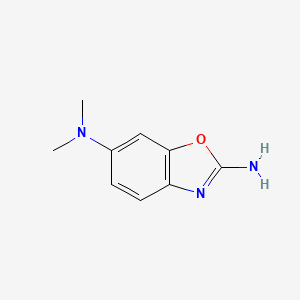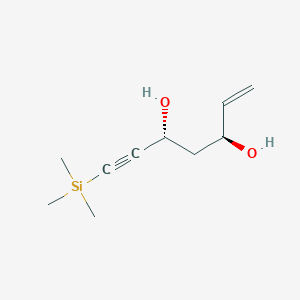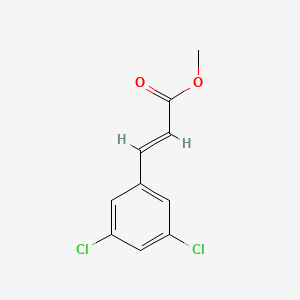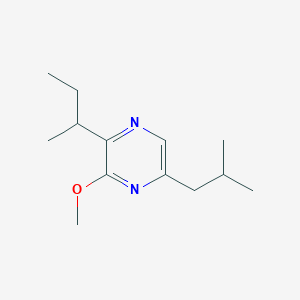
3-Methoxy-2-(1-methylpropyl)-5-(2-methylpropyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine derivatives typically involves the cyclization of appropriate precursors. For Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl), a possible synthetic route could involve the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.
Introduction of methoxy and alkyl groups: These functional groups can be introduced through alkylation and methylation reactions using appropriate reagents such as alkyl halides and methylating agents.
Industrial Production Methods
Industrial production methods for pyrazine derivatives often involve large-scale chemical reactions under controlled conditions. The specific methods for producing Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) would depend on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazine derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of pyrazines can lead to the formation of dihydropyrazines or tetrahydropyrazines, depending on the reducing agent and conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of pyrazine derivatives typically yields N-oxides, while reduction can produce dihydropyrazines or tetrahydropyrazines.
Wissenschaftliche Forschungsanwendungen
Pyrazine derivatives, including Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl), have various scientific research applications:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Used as flavoring agents, fragrances, and intermediates in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pyrazine derivatives can vary depending on their specific structure and functional groups. Generally, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would depend on the specific compound and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine: The parent compound of the pyrazine family.
2,3-Dimethylpyrazine: A simple pyrazine derivative with two methyl groups.
2,5-Dimethylpyrazine: Another pyrazine derivative with methyl groups at different positions.
Uniqueness
Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) is unique due to the presence of both methoxy and alkyl groups, which can influence its chemical properties and potential applications. These functional groups may enhance its reactivity and biological activity compared to simpler pyrazine derivatives.
Eigenschaften
Molekularformel |
C13H22N2O |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
2-butan-2-yl-3-methoxy-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C13H22N2O/c1-6-10(4)12-13(16-5)15-11(8-14-12)7-9(2)3/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
IDHPEMYHBNUQMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NC=C(N=C1OC)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)

![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
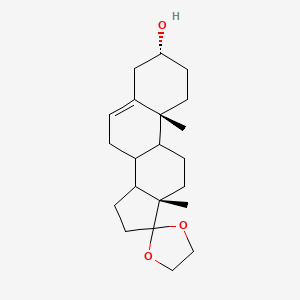
![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
